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(S)-tert-Butyl2,3-diaminopropanoate

Cat. No.: B1166301
CAS No.: 109273-24-7
M. Wt: 160.21
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Description

Contextualization of Chiral Amino Acid Derivatives as Stereochemically Defined Synthons in Contemporary Organic Synthesis

Chiral amino acid derivatives are fundamental building blocks in modern organic synthesis, serving as stereochemically defined synthons. nih.govresearchgate.net Synthons are idealized fragments, not actual reagents, used in retrosynthetic analysis to simplify the design of a synthesis. algoreducation.comwikipedia.orgspcmc.ac.in The inherent chirality of amino acids, readily available from nature's "chiral pool," provides a powerful tool for constructing complex, enantiomerically pure molecules. researchgate.netbuchler-gmbh.com This is crucial in fields like drug discovery, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. enamine.net

The use of these derivatives can be categorized in several ways: as chiral precursors, chiral reagents, chiral auxiliaries, and organocatalysts. researchgate.net As precursors, their carbon skeletons are incorporated directly into the target molecule. buchler-gmbh.com Chiral auxiliaries, on the other hand, are temporarily attached to a prochiral substrate to direct a stereoselective reaction, and are subsequently removed. researchgate.net This approach has proven highly effective in diastereoselective chemistry. researchgate.net The development of technologies such as asymmetric catalysis has further expanded the utility of amino acid derivatives, making the synthesis of single enantiomers more efficient and commercially viable. nih.govenamine.net

Strategic Importance of the 2,3-Diaminopropanoate Scaffold in the Design and Construction of Complex Molecular Architectures

The 2,3-diaminopropanoate (Dap) scaffold is a non-proteinogenic α,β-diamino acid that holds significant strategic importance as a versatile building block in the synthesis of complex molecular architectures. nih.gov Its structure, featuring two amino groups at adjacent carbon atoms, provides a unique platform for creating diverse and intricate molecules. This scaffold is the structural backbone of the azetidinone warhead found in monobactams, a class of β-lactam antibiotics. nih.govresearchgate.net

The strategic value of the Dap scaffold lies in its potential for functionalization at the C3 position, allowing for the introduction of a variety of chemical groups. nih.gov This adaptability makes it a key component in the development of new therapeutic agents. For instance, C3-substituted 2,3-diaminopropionates are being explored as alternative precursors in the biosynthesis of novel monobactams to combat antibiotic-resistant bacteria. nih.govresearchgate.net The ability to create a library of stereochemically-defined α,β-diamino acids opens up possibilities for directed biosynthesis and the generation of non-native, bioactive compounds. nih.gov

The synthesis of these functionalized Dap derivatives often involves divergent strategies, starting from a common intermediate to produce a range of analogues with different functionalities. nih.gov This approach highlights the scaffold's role as a flexible and valuable tool in medicinal chemistry and natural product synthesis. nih.govresearchgate.net

Overview of Key Research Paradigms and Emerging Trajectories Involving (S)-tert-Butyl 2,3-Diaminopropanoate

(S)-tert-Butyl 2,3-diaminopropanoate is a specific chiral building block that is gaining attention in several research areas. The tert-butyl ester group provides steric protection and can influence the solubility and reactivity of the molecule, making it a useful synthon in multi-step syntheses.

One major research trajectory involves its use in the synthesis of complex heterocyclic compounds and peptidomimetics. The two amino groups offer multiple points for modification and cyclization, enabling the construction of novel molecular frameworks. For example, derivatives of 2,3-diaminopropionic acid are precursors to important biological molecules like the siderophore staphyloferrin B and various antibiotics. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O2 B1166301 (S)-tert-Butyl2,3-diaminopropanoate CAS No. 109273-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2,3-diaminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4,8-9H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEDRBINPCQMOT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S Tert Butyl 2,3 Diaminopropanoate

Stereoselective Approaches to the 2,3-Diaminopropanoate Moiety

Stereoselective synthesis is paramount in obtaining the desired enantiomer of 2,3-diaminopropanoate. These approaches are designed to introduce the two amino groups with precise stereochemical control, yielding the (S)-configuration at the α-carbon.

Enantioselective Synthesis via Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including α,β-diamino acid derivatives. This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and transition metal catalysis have been successfully applied to achieve high stereocontrol in the formation of the 2,3-diaminopropanoate core.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of β-amino esters, the asymmetric Mannich reaction is a prominent organocatalytic method. acs.org This reaction involves the addition of a ketone or aldehyde to an imine, and when catalyzed by a chiral organocatalyst, it can produce β-amino carbonyl compounds with high enantioselectivity. acs.org Chiral bifunctional thiourea (B124793) catalysts derived from (R,R)-cyclohexyldiamine have been successfully employed in the asymmetric Mannich reaction for the synthesis of chiral β-amino esters. acs.org These catalysts activate the imine electrophile through hydrogen bonding and simultaneously orient the nucleophile for a stereoselective attack. While this method has been demonstrated for a range of substrates, its application to the synthesis of (S)-tert-Butyl 2,3-diaminopropanoate would involve the use of a suitable glycine-derived nucleophile and a formaldehyde-derived imine. The reaction proceeds under mild conditions and demonstrates compatibility with a variety of substituents. acs.org

Another organocatalytic approach involves the aminomethylation of aldehydes, which can provide access to β²-amino acids. wisc.edu This method utilizes a formaldehyde-derived iminium electrophile and a chiral proline-based catalyst. The catalyst forms a chiral enamine with the aldehyde, which then reacts with the iminium ion in a stereoselective manner. wisc.edu The resulting β-amino aldehyde can be further elaborated to the desired diaminopropanoate.

Organocatalytic MethodCatalystKey FeaturesPotential Application for Target Compound
Asymmetric Mannich ReactionChiral thioureaMild conditions, high enantioselectivity for β-amino esters. acs.orgSynthesis from a glycine-derived nucleophile and a formaldehyde-derived imine.
Aminomethylation of AldehydesProline-based catalystsAccess to β²-amino acids, stereoselective C-N bond formation. wisc.eduElaboration of the resulting β-amino aldehyde.

Transition metal catalysis offers highly efficient and selective routes to chiral α,β-diaminopropanoic acid derivatives. Rhodium-catalyzed asymmetric hydrogenation is a particularly effective method. The Rh-DuPhos-catalyzed asymmetric hydrogenation of α,β-diamidoacrylates provides a direct and highly enantioselective route to protected α,β-diaminopropanoic acids. nih.gov This reaction proceeds with high conversions and excellent enantioselectivities, making it a powerful tool for establishing the vicinal diamine stereocenters.

Copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds also presents a viable pathway. nih.gov This method utilizes a copper hydride (CuH) catalyst with a chiral ligand to achieve regioselective and enantioselective addition of an amine to a cinnamic acid derivative. The reaction with an electrophilic aminating reagent can yield enantioenriched β-amino acid derivatives. nih.gov

More recently, Rh-catalyzed sequential asymmetric hydrogenations have been developed, demonstrating dynamic kinetic resolution to afford products with high diastereo- and enantioselectivities. nih.gov Iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-amino-β-ketoesters is another powerful technique to produce syn-β-hydroxy-α-amino acid derivatives with excellent stereocontrol, which can be further converted to the desired diaminopropanoate. rsc.org

Transition Metal CatalystReaction TypeLigandReported Enantioselectivity (ee)
RhodiumAsymmetric HydrogenationTangPhosup to 96.3% nih.gov
RhodiumSequential Asymmetric HydrogenationN/Aup to 99.9% nih.gov
IridiumDynamic Kinetic Asymmetric Hydrogenationf-phamidol>99% rsc.org

Chiral Pool Synthesis Utilizing Natural Amino Acid Precursors

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. Natural amino acids, with their inherent chirality, are excellent precursors for the synthesis of more complex chiral molecules like (S)-tert-Butyl 2,3-diaminopropanoate.

D-Serine is a particularly useful chiral precursor for the synthesis of (S)-2,3-diaminopropanoic acid derivatives. The stereochemistry at the α-carbon of D-serine corresponds to the desired (S)-configuration in the final product. A common synthetic strategy involves the conversion of the hydroxyl group of D-serine into an amino group.

One established method begins with the protection of the amino and carboxyl groups of D-serine. nih.govmdpi.com The hydroxyl group is then activated, typically by conversion to a mesylate or tosylate, followed by nucleophilic substitution with an azide (B81097) ion (N₃⁻). The azide group can then be reduced to a primary amine, yielding the 2,3-diaminopropanoate backbone with the desired stereochemistry.

A more direct approach involves the reductive amination of an aldehyde derived from a protected D-serine. nih.govmdpi.com For instance, Nα-Fmoc-O-tert-butyl-D-serine can be converted to the corresponding aldehyde. This aldehyde then undergoes reductive amination with a suitable amine source, assisted by a Lewis acid such as Ti(OiPr)₄, to form the 2,3-diaminopropanol derivative. Subsequent oxidation of the primary alcohol to a carboxylic acid furnishes the protected 2,3-diaminopropanoic acid. nih.govmdpi.com The chirality of the starting D-serine is preserved throughout this synthetic sequence. nih.gov

Starting MaterialKey Transformation StepsReagents
D-SerineProtection, Hydroxyl activation, Azide substitution, ReductionBoc₂O, MsCl, NaN₃, H₂/Pd-C
Nα-Fmoc-O-tert-butyl-D-serineAldehyde formation, Reductive amination, OxidationLiAlH₄, Amine, Ti(OiPr)₄, Oxidizing agent

Enzymatic and Biocatalytic Pathways for Stereoselective Formation

Enzymatic and biocatalytic methods are gaining prominence in chemical synthesis due to their high selectivity, mild reaction conditions, and environmental compatibility. rsc.org For the synthesis of chiral amino acids, enzymes offer unparalleled stereocontrol.

A notable biocatalytic route to L-2,3-diaminopropionic acid (L-Dap), the precursor to the target molecule, involves a two-enzyme cascade in Staphylococcus aureus. nih.gov The enzyme SbnA utilizes O-phospho-L-serine and L-glutamate to produce an intermediate, which is then converted to L-Dap by the NAD⁺-dependent enzyme SbnB. nih.gov This biosynthetic pathway provides a direct enzymatic route to the core amino acid. The resulting L-Dap can then be chemically converted to its tert-butyl ester.

Furthermore, biocatalytic dynamic kinetic resolution (DKR) has been employed for the synthesis of β-branched aromatic amino acids, demonstrating the power of enzymes in establishing multiple stereocenters with high diastereocontrol and enantioselectivity. nih.govchemrxiv.org While not directly applied to (S)-tert-Butyl 2,3-diaminopropanoate, these approaches highlight the potential of developing specific enzymatic reactions for its synthesis. Transaminases, for example, are a class of enzymes that could potentially be engineered to catalyze the stereoselective amination of a suitable keto-acid precursor. polimi.it

Enzymatic MethodEnzyme(s)SubstratesProduct
Biosynthesis in S. aureusSbnA, SbnBO-phospho-L-serine, L-glutamateL-2,3-diaminopropionic acid nih.gov
Dynamic Kinetic ResolutionTransaminaseα-ketoacidβ-branched α-amino acid nih.govchemrxiv.org

Protecting Group Strategies for Amine Functionalities

The presence of two amine groups in 2,3-diaminopropanoic acid necessitates the use of protecting groups to prevent unwanted side reactions during peptide synthesis and other transformations. nih.govspringernature.com The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal.

Orthogonal protection schemes are paramount in the synthesis of complex molecules, allowing for the selective deprotection of one functional group while others remain intact. iris-biotech.denih.gov This strategy enables precise, sequential functionalization of the α- and β-amino groups of 2,3-diaminopropanoic acid derivatives. A common and effective combination involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. iris-biotech.de

A prevalent synthetic route to orthogonally protected 2,3-diaminopropanoic acid starts from commercially available N(α)-Boc-L-aspartic acid benzyl (B1604629) ester (N(α)-Boc-Asp(OBn)-OH). organic-chemistry.orgacs.org This approach utilizes a Curtius rearrangement to introduce the β-nitrogen. organic-chemistry.orgacs.orgresearchgate.net The success of this rearrangement is highly dependent on the proper protection of the α-nitrogen. organic-chemistry.orgacs.org For instance, an efficient synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid has been reported, which is particularly suitable for solid-phase peptide synthesis using the Boc strategy for the α-amino group. acs.org

For applications in Fmoc-based solid-phase peptide synthesis, the protecting group arrangement needs to be reversed, with an Fmoc group on the α-nitrogen and a Boc group on the β-nitrogen. acs.org This can be achieved through a series of protection and deprotection steps on the N(α)-Boc₂-N(β)-Cbz intermediate. acs.org

Another strategy involves starting from Fmoc-Asp-5-oxazolidinone acid, which can be converted to the corresponding acyl azide, followed by a Curtius rearrangement to yield an isocyanate. tandfonline.com This isocyanate can then be trapped with tert-butanol (B103910) or benzyl alcohol to introduce the Boc or benzyloxycarbonyl (Cbz) group, respectively, onto the β-amino group, resulting in orthogonally protected Nα-Fmoc-Dap(Boc)-OH or Nα-Fmoc-Dap(Z)-OH. tandfonline.com

The following table summarizes common orthogonal protecting group pairs used in the synthesis of 2,3-diaminopropanoic acid derivatives:

α-Amino Protecting Groupβ-Amino Protecting GroupDeprotection Condition (α-Amino)Deprotection Condition (β-Amino)
FmocBocBase (e.g., Piperidine)Acid (e.g., TFA)
BocCbz (Z)Acid (e.g., TFA)Catalytic Hydrogenation (H₂/Pd)
FmocCbz (Z)Base (e.g., Piperidine)Catalytic Hydrogenation (H₂/Pd)
FmocAllocBase (e.g., Piperidine)Pd(0) catalyst

Data compiled from multiple sources. iris-biotech.deacs.orgtandfonline.comcreative-peptides.com

Esterification Methods for the Carboxylic Acid Moiety

Protection of the carboxylic acid group as an ester is a fundamental step in peptide synthesis to prevent its participation in amide bond formation. The choice of ester is critical as it must be stable during the coupling reactions and selectively cleavable at the end of the synthesis.

The tert-butyl ester is a widely used protecting group for the carboxylic acid moiety, particularly in Fmoc-based solid-phase peptide synthesis, due to its stability to the basic conditions used for Fmoc group removal and its facile cleavage under acidic conditions, typically with trifluoroacetic acid (TFA). iris-biotech.de

The direct esterification of an amino acid to form a tert-butyl ester can be challenging due to the need for acidic conditions that can inadvertently remove acid-labile amine protecting groups like Boc. A common method for preparing tert-butyl esters of N-protected amino acids involves the reaction of the N-protected amino acid with isobutylene (B52900) in the presence of an acid catalyst, such as sulfuric acid. google.com However, this method is often not suitable for substrates with acid-sensitive protecting groups.

A significant challenge arises when selective deprotection is required. For instance, the selective cleavage of a tert-butyl ester in the presence of an N-Boc group is not straightforward as both are acid-labile. However, methods have been developed to achieve this selectivity. The CeCl₃·7H₂O-NaI system in refluxing acetonitrile (B52724) has been reported to selectively cleave tert-butyl esters while preserving N-Boc groups, which reverses the usual selectivity observed under acidic conditions. organic-chemistry.org This method's success depends on the efficient generation of a cerium complex. organic-chemistry.org

Conversely, selective deprotection of the N-Boc group in the presence of a tert-butyl ester has been achieved using concentrated sulfuric acid or methanesulfonic acid in tert-butyl acetate. researchgate.net

The following table outlines different reaction conditions for the formation and cleavage of tert-butyl esters in the presence of common amine protecting groups:

ReactionReagents and ConditionsSelectivity
Formation
tert-ButylationN-protected amino acid, Isobutylene, H₂SO₄ (cat.)Requires amine protection; may not be suitable for acid-labile groups. google.com
tert-ButylationN-protected amino acid, Boron trifluoride etherate, Phosphoric acidInvolves protection-deprotection steps for the amino group. google.com
Cleavage
Ester CleavageCeCl₃·7H₂O, NaI, Acetonitrile (reflux)Selectively cleaves tert-butyl ester in the presence of N-Boc. organic-chemistry.org
N-Boc CleavageH₂SO₄ (conc.) in tert-Butyl acetateSelectively cleaves N-Boc in the presence of tert-butyl ester. researchgate.net
N-Boc CleavageMeSO₃H in tert-Butyl acetate/CH₂Cl₂Selectively cleaves N-Boc in the presence of tert-butyl ester. researchgate.net
General CleavageTrifluoroacetic Acid (TFA)Cleaves both tert-butyl ester and N-Boc groups. iris-biotech.de

Reactivity Profiles and Derivatization Strategies of S Tert Butyl 2,3 Diaminopropanoate

Selective Functionalization of Amine Centers

The presence of two primary amine groups with different steric and electronic environments allows for selective reactions. This differential reactivity is a cornerstone of its utility in synthetic chemistry, providing pathways to mono- or di-functionalized derivatives.

Acylation is a fundamental transformation for the amine groups of (S)-tert-butyl 2,3-diaminopropanoate, leading to the formation of stable amide and sulfonamide linkages. These reactions are crucial for introducing a variety of substituents and for building more complex molecular architectures. The selective acylation of one amine group over the other can often be achieved by carefully controlling reaction conditions, such as the stoichiometry of the acylating agent and the reaction temperature.

Primary sulfonamides, in particular, are significant structural motifs in medicinal chemistry. nih.gov The synthesis of sulfonamides from primary amines is a well-established process. nih.gov This transformation can be applied to (S)-tert-butyl 2,3-diaminopropanoate to introduce sulfonyl groups, which can modulate the biological activity and physicochemical properties of the resulting derivatives. The tert-butylsulfinamide group, for instance, is a valuable chiral auxiliary in asymmetric synthesis. chemicalbook.com

Reagent ClassProduct Functional GroupSignificance
Acyl Halides/AnhydridesAmideIntroduction of diverse R-groups, peptide synthesis
Sulfonyl HalidesSulfonamideIncorporation of bioactive sulfonyl moieties

Table 1: Acylation Reactions of (S)-tert-Butyl 2,3-Diaminopropanoate

The introduction of alkyl groups onto the nitrogen atoms of (S)-tert-butyl 2,3-diaminopropanoate can be achieved through various alkylation strategies. Direct alkylation with alkyl halides can be challenging to control, often leading to mixtures of mono-, di-, and poly-alkylated products. However, under carefully controlled conditions, selective mono-alkylation can be achieved.

Reductive amination is a powerful and widely used method for the formation of C-N bonds and offers a more controlled approach to obtaining secondary and tertiary amine derivatives. nih.govthieme-connect.de This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com

For (S)-tert-butyl 2,3-diaminopropanoate, reductive amination provides a versatile route to introduce a wide range of substituents onto one or both of the nitrogen atoms. The choice of the carbonyl compound determines the nature of the substituent, and the stoichiometry can be adjusted to favor mono- or di-alkylation. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). thieme-connect.de The direct asymmetric reductive amination using secondary amines is also a valuable method for synthesizing chiral tertiary amines. nih.gov

Carbonyl CompoundReducing AgentProduct Amine Type
AldehydeNaBH(OAc)3Secondary Amine
KetoneNaBH3CNSecondary Amine
Aldehyde (excess)NaBH4Tertiary Amine

Table 2: Reductive Amination of (S)-tert-Butyl 2,3-Diaminopropanoate

Cyclization Reactions Leveraging the Vicinal Diamine Motif

The 1,2-diamine (vicinal diamine) arrangement in (S)-tert-butyl 2,3-diaminopropanoate is a key structural feature that enables its participation in a variety of cyclization reactions. These reactions are instrumental in the construction of chiral heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

The reaction of (S)-tert-butyl 2,3-diaminopropanoate with bifunctional electrophiles readily leads to the formation of five- and six-membered heterocyclic rings. For instance, condensation with phosgene (B1210022) or its equivalents can yield chiral imidazolidin-2-ones. Similarly, reaction with α,β-unsaturated esters or 1,2-dicarbonyl compounds can be employed to construct piperazine (B1678402) and related diazepine (B8756704) ring systems. The inherent chirality of the starting material is transferred to the heterocyclic product, making this a valuable strategy for asymmetric synthesis.

ReagentHeterocyclic Product
Phosgene/EquivalentsImidazolidinone
GlyoxalPiperazine
1,2-DiketonesDihydropyrazine

Table 3: Cyclization Reactions of (S)-tert-Butyl 2,3-Diaminopropanoate

Chemoselective Transformations of the tert-Butyl Ester

The tert-butyl ester group in (S)-tert-butyl 2,3-diaminopropanoate provides a robust protecting group for the carboxylic acid functionality. Its removal typically requires acidic conditions, which allows for the selective deprotection in the presence of other sensitive functional groups that are stable to acid but labile to basic or hydrogenolytic conditions.

The cleavage of the tert-butyl group is often achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). nih.gov This process generates the corresponding carboxylic acid, freeing it for further transformations such as amide bond formation or reduction. The reaction proceeds via a stable tert-butyl cation, which is scavenged by the solvent or an added scavenger like anisole. nih.gov

Alternatively, methods for the conversion of tert-butyl esters directly to other functional groups have been developed. For example, treatment with thionyl chloride (SOCl2) can convert the tert-butyl ester into an acid chloride. organic-chemistry.org Furthermore, tin(II) chloride has been used to catalyze the direct amidation of tert-butyl esters. researchgate.net

Reagent/ConditionTransformation
Trifluoroacetic Acid (TFA)Deprotection to Carboxylic Acid
Thionyl Chloride (SOCl2)Conversion to Acid Chloride
Amines/SnCl2Direct Amidation

Table 4: Chemoselective Transformations of the tert-Butyl Ester

Hydrolysis and Deprotection Strategies for Carboxylic Acid Regeneration

The tert-butyl ester of (S)-2,3-diaminopropanoate is a pivotal protecting group for the carboxylic acid moiety, preventing its participation in undesired side reactions during the functionalization of the amino groups. The regeneration of the free carboxylic acid is accomplished through deprotection, a critical step that allows for subsequent chemical transformations, most notably peptide couplings or the synthesis of various amide derivatives. Acid-catalyzed hydrolysis is the predominant strategy for the cleavage of the tert-butyl ester due to its efficiency and reliability.

The selection of the deprotection conditions must be carefully considered to ensure quantitative removal of the tert-butyl group while preserving the integrity of other protecting groups that may be present on the α- and β-amino functions, as well as maintaining the stereochemical purity at the chiral center. The most frequently employed reagent for this purpose is trifluoroacetic acid (TFA), typically used in an inert solvent such as dichloromethane (DCM). The reaction proceeds via a mechanism where the acid protonates the ester oxygen, followed by the elimination of isobutylene (B52900), a volatile byproduct, which drives the reaction to completion.

Research findings indicate that a solution of TFA in DCM at room temperature is generally sufficient to achieve complete deprotection within a few hours. For instance, in the synthesis of complex peptide nucleic acid (PNA) monomers, the tert-butyl ester of a protected diaminopropanoate derivative is commonly cleaved using a 1:1 mixture of TFA and DCM. Following the removal of the tert-butyl group, the resulting product is the corresponding carboxylic acid, typically obtained as a trifluoroacetate (B77799) salt after evaporation of the solvent and excess acid.

The progress of the deprotection is meticulously monitored using analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete disappearance of the starting material. Upon completion, the volatile components are removed under reduced pressure, and the crude product is often used directly in the next synthetic step or purified further if necessary.

Below is a table summarizing typical conditions for the hydrolysis and deprotection of tert-butyl esters in diaminopropanoate derivatives to regenerate the carboxylic acid.

Reagent SystemSolventTypical ConcentrationTemperature (°C)Reaction Time (h)Typical Outcome
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to 251 - 4Quantitative cleavage, product as TFA salt
Hydrogen Chloride (HCl)1,4-Dioxane4 M251 - 12Effective cleavage, product as HCl salt
Trifluoroacetic Acid (TFA)Neat100%250.5 - 2Harsh conditions, used for robust substrates

Applications of S Tert Butyl 2,3 Diaminopropanoate As a Versatile Chiral Synthon in Advanced Organic Synthesis

Role in the Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The stereochemical information embedded in (S)-tert-Butyl 2,3-diaminopropanoate makes it an attractive precursor for the generation of such ligands.

Chiral phosphine (B1218219) ligands are paramount in transition-metal-catalyzed asymmetric reactions due to their strong coordination to metal centers and their ability to create a specific chiral environment. nih.govtcichemicals.com The design of these ligands often incorporates bulky substituents to enhance enantioselectivity. Conformationally rigid P-chirogenic phosphine ligands bearing a bulky alkyl group, such as a tert-butyl group, have demonstrated excellent enantioselectivity and catalytic efficiency in such reactions. tcichemicals.com

While direct synthesis of phosphine ligands from (S)-tert-Butyl 2,3-diaminopropanoate is not extensively documented in the reviewed literature, its vicinal diamine structure provides a scaffold that can be readily functionalized to produce bidentate ligands. For instance, the two amino groups can be derivatized to incorporate phosphine moieties, leading to the formation of chiral P,N or P,P-type ligands. The inherent chirality of the diaminopropanoate backbone would be crucial in inducing asymmetry in the catalytic process. The tert-butyl ester group can also play a role in modulating the steric and electronic properties of the resulting ligand-metal complex.

A notable example of a highly effective P-chiral phosphine ligand is 2,3-bis(tert-butylmethylphosphino)quinoxaline (B1286896) (QuinoxP*), which is valued for its air-stability and high enantioinduction ability. nih.gov The synthesis of such high-performance ligands often starts from enantiopure building blocks. nih.gov The structural motifs present in (S)-tert-Butyl 2,3-diaminopropanoate make it a promising candidate for the development of novel chiral bisphosphine ligands with applications in a range of enantioselective transformations.

Table 1: Examples of Transition Metal-Catalyzed Enantioselective Reactions and Relevant Ligand Types
Reaction TypeCommonly Used Chiral LigandsPotential Role of (S)-tert-Butyl 2,3-Diaminopropanoate Derived Ligands
Asymmetric HydrogenationBINAP, DuPhos, QuinoxP*The diamine backbone could be functionalized to create novel P,N or P,P ligands, with the inherent chirality directing the stereochemical outcome of the hydrogenation.
Asymmetric Allylic AlkylationTrost Ligand, Phosphinooxazolines (PHOX)Could serve as a precursor for chiral ligands that control the regioselectivity and enantioselectivity of the nucleophilic attack on the allyl intermediate.
Asymmetric C-H FunctionalizationChiral Phosphoric Acids, Amino Acid-derived LigandsThe vicinal diamine moiety could be elaborated into ligands that facilitate enantioselective C-H activation and subsequent bond formation.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. Chiral diamines and their derivatives are frequently employed as precursors for a variety of organocatalysts. These catalysts often operate through the formation of chiral enamines or iminium ions, or by activating substrates through hydrogen bonding.

The vicinal diamine structure of (S)-tert-Butyl 2,3-diaminopropanoate makes it an ideal starting material for the synthesis of bifunctional organocatalysts. For example, one of the amino groups can be functionalized to create a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide, while the other amino group can act as a Brønsted base. This bifunctional activation is a common strategy in asymmetric organocatalysis, particularly in Michael additions. nih.govsemanticscholar.org

While specific examples of organocatalysts derived directly from (S)-tert-Butyl 2,3-diaminopropanoate are not prominent in the literature reviewed, the principles of organocatalyst design strongly suggest its potential. The synthesis of novel 1,3-diamine-derived bifunctional thiourea and squaramide organocatalysts from (+)-camphoric acid has been shown to be effective in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. nih.gov Similarly, the chiral backbone of (S)-tert-Butyl 2,3-diaminopropanoate could be employed to create a new class of bifunctional catalysts. The tert-butyl ester could also provide beneficial steric hindrance, influencing the facial selectivity of the catalyzed reaction.

Building Block for Complex Molecules and Peptidomimetics

The stereochemically defined and polyfunctional nature of (S)-tert-Butyl 2,3-diaminopropanoate makes it a valuable building block for the synthesis of complex molecular architectures, including peptidomimetics, bioactive scaffolds, and other polyfunctionalized compounds.

Peptoids, or poly-N-substituted glycines, are a class of peptide mimics that have garnered significant attention due to their enhanced proteolytic stability and potential for creating diverse molecular structures. The introduction of chiral centers into peptoid side chains can induce the formation of stable secondary structures, such as helices.

The (S)-configuration of the α-carbon in (S)-tert-Butyl 2,3-diaminopropanoate, once incorporated as a side chain in a peptoid oligomer, would impart a defined stereochemistry. The bulky tert-butyl group would further contribute to steric interactions that can favor specific backbone conformations. Research on peptoid oligomers with α-chiral side chains has demonstrated that these side chains play a crucial role in directing the formation of helical structures. The steric bulk of the side chain can destabilize the trans-amide bond conformation, leading to a preference for the cis-amide bond, which is a key feature of polyproline type I-like helices.

The incorporation of side chains derived from (S)-tert-Butyl 2,3-diaminopropanoate into peptoid backbones would allow for the precise control of the three-dimensional structure of the resulting oligomer. The additional amino group in the side chain also presents a site for further functionalization, enabling the creation of more complex and functional peptoid architectures.

The 2,3-diaminopropionic acid scaffold is a key component of various natural products and bioactive molecules. (S)-tert-Butyl 2,3-diaminopropanoate serves as a valuable starting material for the synthesis of analogs of these compounds, as well as for the creation of novel bioactive scaffolds.

A significant application lies in the synthesis of functionalized 2,3-diaminopropionates for the directed biosynthesis of monobactam antibiotics. researchgate.net Monobactams are a class of β-lactam antibiotics that are effective against certain drug-resistant bacteria. By synthesizing various C3-substituted 2,3-diaminopropionate analogs, it is possible to introduce new functionalities into the monobactam core through fermentation with a mutant strain of Pseudomonas acidophila. researchgate.net This approach allows for the site-specific functionalization of a clinically important natural product. researchgate.net

Furthermore, the vicinal diamine motif is a key feature in many bioactive peptides. The incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides has been shown to produce pH-sensitive vectors for gene delivery. The unique pKa of the β-amino group allows the peptide to respond to the pH changes that occur during endosomal acidification, facilitating the release of its cargo into the cell.

The ability to introduce multiple functional groups with precise stereochemical control is a central goal of modern organic synthesis. (S)-tert-Butyl 2,3-diaminopropanoate, with its inherent chirality and multiple functionalization points, is an excellent starting material for the construction of stereodefined polyfunctionalized compounds.

A divergent synthesis of C3-substituted 2,3-diaminopropionates has been developed, showcasing the versatility of this scaffold. researchgate.net Starting from a common precursor, a variety of functional groups can be introduced at the C3 position, leading to a library of stereodefined building blocks. researchgate.net These functionalized diaminopropionates can then be used in the synthesis of more complex molecules. For example, the synthesis of a fluorinated, bioactive monobactam was achieved through this method. researchgate.net

The vicinal diamine functionality can be differentially protected and then elaborated through a variety of chemical transformations, such as alkylation, acylation, and sulfonylation, to create a diverse range of stereochemically defined products. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be removed under specific conditions later in the synthetic sequence. This strategic approach allows for the stepwise construction of complex molecules with full control over their stereochemistry.

Table 2: Summary of Applications in the Synthesis of Complex Molecules
Application AreaKey Features UtilizedExamples of Synthesized Structures
Peptoid ArchitecturesChirality, Steric BulkHelical peptoid oligomers with defined secondary structures.
Bioactive ScaffoldsVicinal Diamine, StereochemistryFunctionalized monobactam antibiotics, pH-sensitive gene delivery vectors.
Stereodefined Polyfunctionalized CompoundsMultiple Functionalization Points, Inherent ChiralityC3-substituted 2,3-diaminopropionate derivatives with diverse functionalities.

Contribution to the Development of Chiral Auxiliaries and Inducers

The strategic importance of (S)-tert-Butyl 2,3-diaminopropanoate in asymmetric synthesis is significantly amplified by its role as a precursor for the development of chiral auxiliaries and inducers. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.orgsigmaaldrich.com The vicinal diamine motif inherent in the structure of (S)-tert-Butyl 2,3-diaminopropanoate is a privileged scaffold for creating such auxiliaries, as these structures are widely used in the asymmetric synthesis of ligands, organocatalysts, and auxiliaries themselves. rsc.org

The development of effective chiral auxiliaries hinges on several key criteria: they must be easily introduced and removed under mild conditions, and they must exert a strong stereochemical bias on the reaction to ensure high diastereoselectivity. researchgate.net Chiral 1,2-diamines and their derivatives are frequently elaborated into chiral heterocyclic structures or used as chiral ligands for metal catalysts to achieve this control. sigmaaldrich.com

Research in asymmetric synthesis has demonstrated the power of chiral amine derivatives to act as potent chiral inducers. A notable example that showcases this principle involves the conjugate addition of a homochiral lithium amide to α,β-unsaturated tert-butyl esters, such as tert-butyl (E)-crotonate. rsc.orgox.ac.uk In this methodology, the chiral amine, acting as the auxiliary or inducer, controls the facial selectivity of the enolate, leading to the formation of new stereocenters with a high degree of predictability.

In a specific application, the conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to tert-butyl (E)-crotonate, followed by an in-situ amination with trisyl azide (B81097), yields the corresponding anti-2-azido-3-amino ester. rsc.org This transformation proceeds with excellent diastereoselectivity, achieving a diastereomeric excess (de) of over 95%. rsc.org The high level of stereocontrol is directly attributable to the chiral environment established by the amine auxiliary during the crucial bond-forming step. This product can then be further transformed, for instance, into diastereomerically pure anti-(2S,3S)-diaminobutanoic acid through subsequent deprotection steps. rsc.org

The research findings from these studies underscore the utility of chiral amine frameworks, analogous to the one derivable from (S)-tert-Butyl 2,3-diaminopropanoate, in creating a powerful and reliable strategy for asymmetric synthesis. The ability to induce high levels of stereoselectivity in reactions involving prochiral substrates is a cornerstone of modern organic chemistry.

Table 1: Asymmetric Amination Using a Chiral Amine Inducer

This table details the asymmetric synthesis of an anti-2-azido-3-amino ester using a chiral lithium amide to control the stereochemical outcome.

SubstrateChiral Reagent (Inducer)Key Reaction StepsProductDiastereomeric Excess (de)Reference
tert-Butyl (E)-crotonateLithium N-benzyl-N-α-methylbenzylamide1. Conjugate Addition 2. In-situ Amination with Trisyl Azidetert-Butyl (2S,3S,αS)-anti-2-azido-3-amino ester>95% rsc.org

Future Perspectives and Emerging Research Avenues for S Tert Butyl 2,3 Diaminopropanoate

Development of Novel and More Sustainable Stereoselective Synthetic Pathways

The ongoing demand for enantiomerically pure compounds in the pharmaceutical and chemical industries necessitates the development of sustainable and efficient synthetic routes. For chiral 1,2-diamines like (S)-tert-Butyl 2,3-diaminopropanoate, research is moving beyond classical resolution methods towards more atom-economical and environmentally benign strategies.

Future synthetic approaches are expected to focus on:

Asymmetric Catalysis : The development of catalytic enantioselective methods is a primary goal. This includes strategies like the asymmetric hydroamination of alkenes and the reductive coupling of imines and allenamides, which can offer high enantioselectivity and atom economy. acs.orgresearchgate.net The use of chiral catalysts, such as those based on iridium or rhodium, for C-H amination is a promising area of exploration for creating chiral 1,2-diamine motifs. researchgate.net

Biocatalysis : Enzymes offer unparalleled stereoselectivity under mild conditions. The use of engineered enzymes, such as alcohol dehydrogenases or amine dehydrogenases, for the asymmetric synthesis of chiral precursors is a growing field. nih.govnih.gov For instance, mutant alcohol dehydrogenases have been successfully used for the highly efficient synthesis of related chiral synthons. nih.gov Future work could involve designing enzymatic pathways that lead directly to (S)-tert-Butyl 2,3-diaminopropanoate or its immediate precursors.

Chiral Pool Synthesis : Utilizing readily available chiral starting materials, such as amino acids or sugars, remains a viable strategy. ethz.ch Innovations in this area may involve new protecting group strategies and more efficient transformations to convert these natural molecules into the desired diamine structure.

A comparison of potential synthetic strategies is outlined below:

Synthetic StrategyAdvantagesPotential Challenges
Asymmetric Catalysis High enantioselectivity, atom economy, potential for scalability.Catalyst development and cost, optimization of reaction conditions.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability, substrate scope, potential for inhibition. nih.gov
Chiral Pool Synthesis Readily available starting materials, established stereochemistry.Multi-step sequences, potential for racemization during transformations.

Exploration of Expanded Catalytic Applications and Multicomponent Reactions

Chiral diamines are privileged structures for use as ligands in asymmetric catalysis and as organocatalysts themselves. sigmaaldrich.comresearchgate.net The future for (S)-tert-Butyl 2,3-diaminopropanoate involves expanding its role in catalysis, particularly in multicomponent reactions (MCRs).

MCRs, where three or more reactants combine in a single pot to form a product containing parts of all starting materials, are highly efficient. nih.govmdpi.com The development of asymmetric MCRs is a significant area of research, and chiral diamines can play a crucial role. nih.gov

Emerging research directions include:

Ligand Development : Modifying the structure of (S)-tert-Butyl 2,3-diaminopropanoate to create novel ligands for transition metal catalysis. These ligands could be applied to a variety of asymmetric transformations, such as hydrogenations, C-C bond formations, and aminations.

Organocatalysis : Using derivatives of (S)-tert-Butyl 2,3-diaminopropanoate as organocatalysts for reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. acs.orgmetu.edu.tr

Asymmetric Multicomponent Reactions : Designing new MCRs where (S)-tert-Butyl 2,3-diaminopropanoate or its derivatives act as a chiral catalyst or a chiral reactant to induce stereoselectivity. nih.govacs.org This is a powerful strategy for the rapid construction of complex and medicinally relevant molecules. nih.gov

Integration into Advanced Functional Materials and Supramolecular Assemblies

The unique structural and chiral features of (S)-tert-Butyl 2,3-diaminopropanoate make it an attractive candidate for incorporation into advanced materials. The field of supramolecular chemistry, which studies complex systems formed from molecular components, offers exciting possibilities.

Future applications in materials science could involve:

Chiral Polymers and Dendrimers : Using the diamine as a monomer or a core unit for the synthesis of chiral polymers and dendrimers. These materials could have applications in chiral separations, sensing, and catalysis.

Supramolecular Gels and Assemblies : The self-assembly of derivatives of (S)-tert-Butyl 2,3-diaminopropanoate into higher-ordered structures like fibers, nanotubes, or gels. nih.gov The chirality of the building block can be transferred to the macroscopic properties of the material.

Functionalized Surfaces : Grafting the diamine onto surfaces to create chiral stationary phases for chromatography or to develop sensors capable of enantioselective recognition.

Metal-Organic Frameworks (MOFs) : Employing the diamine as a chiral linker in the construction of MOFs. These porous materials have potential applications in gas storage, separation, and heterogeneous catalysis. The synthesis of novel supramolecular tetrahedral assemblies with chiral ligands has demonstrated high diastereoselective control and stability, paving the way for robust catalysts. nih.gov

Application in Enzyme Mechanism Elucidation and Biosynthetic Pathway Studies

The structural similarity of 2,3-diaminopropanoate to natural amino acids makes it a valuable tool for studying biochemical processes. L-2,3-diaminopropionate, the unesterified parent compound, is a non-protein amino acid that can cause metabolic stress in organisms like Salmonella enterica by inhibiting pathways such as coenzyme A and isoleucine biosynthesis. nih.gov

Future research in this area may include:

Enzyme Inhibitor Studies : Designing and synthesizing derivatives of (S)-tert-Butyl 2,3-diaminopropanoate to act as specific inhibitors for enzymes involved in amino acid metabolism or other pathways. Studying how these inhibitors interact with the enzyme's active site can provide insights into its mechanism. For example, L-2,3-diaminopropionate has been shown to be a substrate for pantothenate synthetase, leading to the formation of a pantothenate analog. nih.gov

Probing Biosynthetic Pathways : Using isotopically labeled versions of (S)-tert-Butyl 2,3-diaminopropanoate to trace its incorporation into metabolic pathways or to study the biosynthesis of natural products. nih.gov

Development of Biosensors : Integrating the diamine into sensor systems designed to detect the activity of specific enzymes or the presence of certain metabolites.

The exploration of these research avenues will continue to expand the scientific and practical importance of (S)-tert-Butyl 2,3-diaminopropanoate and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-tert-Butyl 2,3-diaminopropanoate, and how can its stereochemical purity be validated?

  • Methodological Answer : The compound can be synthesized via enantioselective methods such as asymmetric hydrogenation of α,β-diaminoacrylates or chiral resolution using tert-butyl protecting groups. Key steps include tert-butyl esterification of 2,3-diaminopropanoic acid derivatives under anhydrous conditions. To validate stereochemical purity, use chiral HPLC (e.g., Chiralpak IA/IB columns) with polarimetric detection or 1H^{1}\text{H}-NMR analysis of diastereomeric derivatives (e.g., Mosher’s esters) . For structural confirmation, compare experimental 13C^{13}\text{C}-NMR shifts with PubChem-computed data (e.g., InChI=1S/C10H19NO2...) .

Q. How does the tert-butyl group influence the compound’s stability and solubility in aqueous vs. organic solvents?

  • Methodological Answer : The tert-butyl group enhances steric protection of the amino groups, reducing hydrolysis in aqueous media. Solubility can be assessed via shake-flask methods: dissolve the compound in DMSO or THF (organic phase) and measure partitioning into PBS (pH 7.4) using UV-Vis spectroscopy. Stability studies (e.g., 24-hour incubation at 37°C) should monitor degradation via LC-MS, focusing on tert-butyl cleavage products like 2,3-diaminopropanoic acid .

Q. What are the primary applications of (S)-tert-Butyl 2,3-diaminopropanoate in peptide synthesis or chiral ligand design?

  • Methodological Answer : The compound serves as a chiral building block for β-amino acid derivatives in peptide synthesis. For ligand design, coordinate its diamino groups with transition metals (e.g., Pd, Cu) and test catalytic activity in asymmetric reactions (e.g., aldol additions). Compare enantiomeric excess (ee) using chiral GC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for (S)-tert-Butyl 2,3-diaminopropanoate?

  • Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents, diastereomers) or assay variability. Implement orthogonal validation:

  • Step 1 : Re-test the compound in standardized assays (e.g., microbial growth inhibition correlating with Bifidobacterium longum interactions ).
  • Step 2 : Use time-lagged panels (e.g., 1-week vs. 12-month studies) to distinguish acute vs. chronic effects, as seen in presenteeism research .
  • Step 3 : Apply structural equation modeling (SEM) to disentangle direct/indirect effects (e.g., effort exertion as a mediator ).

Q. What strategies optimize the enantioselective synthesis of (S)-tert-Butyl 2,3-diaminopropanoate for scalable production?

  • Methodological Answer :

  • Catalytic Systems : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids ) for asymmetric Strecker synthesis.
  • Process Optimization : Use DOE (Design of Experiments) to vary temperature, solvent (e.g., tert-butyl methyl ether), and catalyst loading. Monitor ee via circular dichroism (CD) spectroscopy.
  • Scale-Up : Implement continuous-flow reactors to enhance mixing and reduce racemization risks .

Q. How does (S)-tert-Butyl 2,3-diaminopropanoate interact with gut microbiota metabolites, and what experimental models validate these interactions?

  • Methodological Answer :

  • In Vitro : Co-culture with Bifidobacterium pseudocatenulatum or Klebsiella oxytoca and measure metabolite shifts (e.g., L-2,3-diaminopropanoate levels) via 1H^{1}\text{H}-NMR metabolomics .
  • In Vivo : Administer the compound to gnotobiotic mice colonized with human microbiota. Analyze fecal samples for microbial diversity (16S rRNA sequencing) and correlate with host metabolic markers (e.g., 5α-Cholest-8-en-3β-ol ).

Q. What computational tools predict the pharmacokinetic and toxicological profiles of (S)-tert-Butyl 2,3-diaminopropanoate?

  • Methodological Answer :

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP, solubility, and cytochrome P450 inhibition.
  • Docking Studies : Model interactions with enzymes like diaminopropionate ammonia-lyase (PDB ID: 1D9H) using AutoDock Vina.
  • Toxicity Screening : Apply ProTox-II to predict hepatotoxicity, referencing PubChem’s in vivo data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.